N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine
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Description
N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine is a useful research compound. Its molecular formula is C14H11Cl2NO4S and its molecular weight is 360.21. The purity is usually 95%.
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Scientific Research Applications
1. Crystal Engineering and Supramolecular Chemistry
N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine has been utilized in the synthesis and structure determination of novel flexible multidentate ligands for crystal engineering. These compounds have shown potential in forming complex structures like dinuclear complexes and copper(II) complexes with unique properties and interactions, such as weak antiferromagnetic interactions and unique π–π stacking interactions (Ma et al., 2008).
2. Coordination Polymers and Structural Diversity
The compound has been a key component in the construction of coordination polymers with varying structural architectures, ranging from one-dimensional to three-dimensional structures. These polymers display a range of interesting properties, including different pore structures and potential applications in materials science (Ma et al., 2008).
3. Complex Formation with Lead(II)
Research has demonstrated the ability of this compound to form complexes with lead(II), resulting in unique one-dimensional chain and two-dimensional layer structures. These findings are significant for understanding the coordination chemistry of lead with organic ligands (Wen & Yuan, 2010).
4. Insecticidal Activity
The compound has been used as a precursor in the synthesis of pyrrole-3-carbonitrile derivatives, showing potential insecticidal activities. This application highlights its role in the development of novel agrochemicals (Shang-cheng, 2004).
5. Aldose Reductase Inhibition
As an analogue of simple (phenylsulfonyl)glycines, the compound has shown potential in inhibiting aldose reductase, an enzyme implicated in diabetic complications. This suggests its possible application in therapeutic strategies for diabetes management (Mayfield & Deruiter, 1987).
6. Development of Factor Xa Inhibitors
It has been part of the discovery process for glycine and related amino acid-based inhibitors of Factor Xa, an important target in the development of anticoagulant drugs. This research contributes to the field of cardiovascular therapeutics (Kohrt et al., 2006).
7. Antiviral Activity
The compound has been used in synthesizing sulfonamide derivatives with demonstrated antiviral activities. This indicates its potential in the development of new antiviral agents (Chen et al., 2010).
8. Drug Discovery and Molecular Docking
Research involving glycine-based sulfonamide derivatives, including the compound , has explored their use in drug discovery, molecular docking studies, and biological investigations, suggesting its relevance in pharmaceutical research (Shafieyoon et al., 2019).
Properties
IUPAC Name |
2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-10-4-6-13(7-5-10)22(20,21)17(9-14(18)19)12-3-1-2-11(16)8-12/h1-8H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXXIYMQPVQZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.